4-(Decyloxy)-3-ethoxybenzenamine
Overview
Description
Benzenamine, 4-(decyloxy)-3-ethoxy- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group (NH₂), a decyloxy group (C₁₀H₂₁O), and an ethoxy group (C₂H₅O)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(decyloxy)-3-ethoxy- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group (NO₂) at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Alkylation: The decyloxy and ethoxy groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(decyloxy)-3-ethoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso (NO) or nitro (NO₂) derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a catalyst like Pd/C or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) are used.
Major Products
The major products formed from these reactions include nitrobenzenes, substituted anilines, and various aromatic derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenamine, 4-(decyloxy)-3-ethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(decyloxy)-3-ethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways: It may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-: Similar structure but with a methoxy group instead of decyloxy and ethoxy groups.
Benzenamine, 4-ethoxy-: Contains only an ethoxy group without the decyloxy substitution.
Benzenamine, 4-(decyloxy)-: Lacks the ethoxy group present in Benzenamine, 4-(decyloxy)-3-ethoxy-.
Uniqueness
Benzenamine, 4-(decyloxy)-3-ethoxy- is unique due to the presence of both decyloxy and ethoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-decoxy-3-ethoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-3-5-6-7-8-9-10-11-14-21-17-13-12-16(19)15-18(17)20-4-2/h12-13,15H,3-11,14,19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMYCXWVNAACEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301739 | |
Record name | 4-(Decyloxy)-3-ethoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55483-78-8 | |
Record name | 4-(Decyloxy)-3-ethoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55483-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Decyloxy)-3-ethoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 4-(decyloxy)-3-ethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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